

A Comparative Analysis of Formebolone and Roxibolone for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Formebolone**

Cat. No.: **B1673541**

[Get Quote](#)

A deep dive into the pharmacological profiles of two structurally similar but functionally distinct steroidal compounds.

This guide provides a comprehensive comparison of **Formebolone** and Roxibolone, two synthetic steroid derivatives. While structurally analogous, their distinct pharmacological activities present different potential therapeutic applications. This analysis is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their mechanisms of action, available experimental data, and relevant experimental protocols.

Chemical Structures and General Properties

Formebolone and Roxibolone are both androstane derivatives, sharing a core steroid structure with modifications that confer their unique properties.

Formebolone is an anabolic-androgenic steroid (AAS) that has been marketed in some countries for its anticatabolic and anabolic effects.^{[1][2]} It is a derivative of testosterone.^[2]

Roxibolone is described as a steroidal antiglucocorticoid with anabolic properties.^[3] Notably, it was never marketed.^[3] It is structurally very similar to **Formebolone**, with the primary difference being a carboxylic acid group at the C2 position, whereas **Formebolone** has a carboxaldehyde group.^[3]

Property	Formebolone	Roxibolone
Chemical Name	(8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carbaldehyde	(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carboxylic acid
Molecular Formula	C ₂₁ H ₂₈ O ₄	C ₂₁ H ₂₈ O ₅
Molar Mass	344.45 g/mol	360.45 g/mol
Primary Classification	Anabolic-Androgenic Steroid (AAS) [1] [2]	Steroidal Antiglucocorticoid [3]

Mechanism of Action

The primary divergence in the pharmacological profiles of **Formebolone** and Roxibolone lies in their interaction with steroid hormone receptors and enzymes.

Formebolone functions as a typical anabolic-androgenic steroid, albeit with a reported high anabolic-to-androgenic ratio.[\[4\]](#) This indicates a greater propensity for promoting anabolic effects, such as muscle growth, with comparatively fewer androgenic side effects like virilization. Its anabolic activity is mediated through the androgen receptor (AR), influencing gene transcription to increase protein synthesis and nitrogen retention.[\[5\]](#)

Roxibolone, in contrast, is reported to be devoid of affinity for the androgen receptor and lacks androgenic or myotrophic (muscle-building) activity in animal assays.[\[3\]](#) Its anabolic effects are believed to be secondary to its antiglucocorticoid action.[\[3\]](#) Roxibolone does not bind directly to the glucocorticoid receptor (GR).[\[3\]](#) Instead, its antiglucocorticoid effects are thought to be mediated through the inhibition of 11 β -hydroxysteroid dehydrogenase (11 β -HSD) enzymes.[\[3\]](#) These enzymes are responsible for the interconversion of active and inactive glucocorticoids (e.g., cortisol and cortisone). By inhibiting 11 β -HSD, Roxibolone may reduce the local concentration of active glucocorticoids, thereby mitigating their catabolic effects.

The proposed mechanism of antiglucocorticoid action for both compounds involves the inhibition of 11 β -hydroxysteroid dehydrogenase (11 β -HSD).[3][6] Specifically, their 11-hydroxy substitutions are similar to those of 11 α - and 11 β -hydroxyprogesterone, which are known potent inhibitors of 11 β -HSD.[6] **Formebolone** has been found to be a very weak inhibitor of 11 β -HSD type 2 (IC₅₀ > 10 μ M).[2]

Comparative signaling pathways of **Formebolone** and Roxibolone.

Comparative Pharmacological Data

Direct comparative studies providing quantitative data on the anabolic and androgenic potency of **Formebolone** and Roxibolone are limited in publicly available literature. The following tables summarize the available information.

Table 1: Anabolic and Androgenic Activity

Compound	Anabolic Activity	Androgenic Activity	Anabolic/Androgenic Ratio
Formebolone	Present; less potent than testosterone.[2] Positive effect on nitrogen balance in humans.[5]	Reported as virtually absent.[2]	High (Specific value not consistently reported)[4]
Roxibolone	Present; demonstrated by counteracting catabolic effects and promoting positive nitrogen balance in rats.[3]	Devoid of activity in animal assays; no affinity for the androgen receptor.[3]	Not applicable

Table 2: Receptor and Enzyme Interactions

Compound	Androgen Receptor (AR) Binding	Glucocorticoid Receptor (GR) Binding	11 β -HSD Inhibition
Formebolone	Binds to AR to exert anabolic effects.	Not reported	Weak inhibitor of 11 β -HSD2 (IC ₅₀ > 10 μ M). [2]
Roxibolone	Devoid of affinity. [3]	Does not bind. [3]	Proposed mechanism of action. [3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of compounds like **Formebolone** and Roxibolone.

Hershberger Assay for Anabolic and Androgenic Activity

This in vivo assay is a standard method for differentiating between anabolic and androgenic effects of a substance.

Objective: To assess the androgenic and anabolic activity of a test compound by measuring the weight changes of androgen-dependent tissues in castrated male rats.

Experimental Workflow:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Formebolone - Wikipedia [en.wikipedia.org]
- 3. Roxibolone - Wikipedia [en.wikipedia.org]
- 4. CAS 2454-11-7: Formebolone | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [A Comparative Analysis of Formebolone and Roxibolone for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1673541#comparative-analysis-of-formebolone-and-roxibolone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com